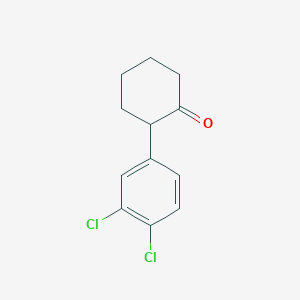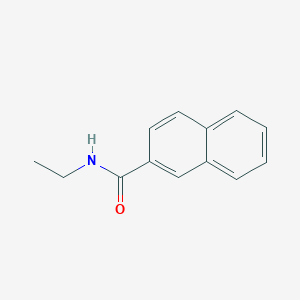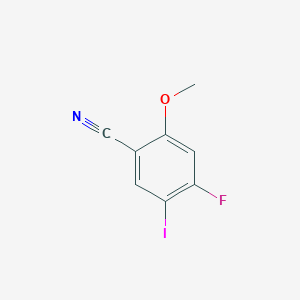
Trimethylstearylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl trimethyl ammonium chloride: Trimethylstearylammonium chloride , is a quaternary ammonium compound with the chemical formula C21H46ClN . This compound is widely recognized for its surfactant properties, making it highly valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl trimethyl ammonium chloride typically involves the N-methylation of dimethyl (octadecyl)amine using methyl chloride. The process begins with mixing dimethyl (octadecyl)amine with deionized water and ethanol in a reactor. Methyl chloride is then introduced to the mixture under controlled conditions to produce the desired quaternary ammonium compound .
Industrial Production Methods: In an industrial setting, the production of octadecyl trimethyl ammonium chloride involves the following steps:
Reactants: Dimethyl (octadecyl)amine, methyl chloride, deionized water, and ethanol.
Catalyst: Sodium hydroxide is often used as a catalyst.
Reaction Conditions: The reaction is carried out in a pressure vessel at elevated temperatures (around 50°C) and pressures (0.5 MPa) for approximately 4 hours.
Post-Reaction Processing: After the reaction, the product is subjected to desalting and dilution with water to achieve the desired concentration
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl trimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce octadecyl trimethyl ammonium hydroxide .
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecyl trimethyl ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is employed as a protein coagulant and flocculant, aiding in the purification and isolation of proteins from complex mixtures .
Industry:
Wirkmechanismus
Octadecyl trimethyl ammonium chloride exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with various molecular targets, disrupting cell membranes and leading to cell lysis in microbial organisms. This mechanism makes it an effective antibacterial and disinfectant agent .
Vergleich Mit ähnlichen Verbindungen
- Cetyl trimethyl ammonium chloride (CTAC)
- Dodecyl trimethyl ammonium chloride (DTAC)
- Hexadecyl trimethyl ammonium chloride (HTAC)
Comparison: While all these compounds share the quaternary ammonium structure, octadecyl trimethyl ammonium chloride is unique due to its longer alkyl chain (18 carbon atoms). This longer chain enhances its surfactant properties, making it more effective in applications requiring strong emulsification, conditioning, and antibacterial activity .
Eigenschaften
Molekularformel |
C21H46ClN |
|---|---|
Molekulargewicht |
348.0 g/mol |
IUPAC-Name |
18,18-dimethylnonadecylazanium;chloride |
InChI |
InChI=1S/C21H45N.ClH/c1-21(2,3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22;/h4-20,22H2,1-3H3;1H |
InChI-Schlüssel |
VHLVYPQCBYDNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCCCCCCCCCCCC[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione](/img/structure/B8736842.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B8736852.png)







